molecular formula C18H11N3O4 B2649483 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081112-82-4

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2649483
CAS No.: 1081112-82-4
M. Wt: 333.303
InChI Key: KMNXJLRCZXEBBZ-UHFFFAOYSA-N
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Description

The compound “3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit, which is a structural motif found in many natural products and synthetic organic compounds . This motif is present in a variety of compounds that possess important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .


Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques including multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, diastereoselective resolution, aza-Michael addition, Bischler–Napieralski reaction and N-arylation . The synthesized compounds were transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of compounds incorporating the benzo[d][1,3]dioxole subunit have been studied using various techniques. Thermal decomposition behavior of these compounds was studied by thermogravimetric analysis .

Scientific Research Applications

Antitumor Activities

Several studies have focused on the synthesis of novel oxadiazole derivatives, including those linked to quinoline moieties, demonstrating significant antitumor activities. For example, compounds synthesized with 1,3,4-oxadiazole derivatives have shown moderate to high antitumor activities in vitro against various cancer cell lines, including breast, leukemia, colon, and central nervous system cancers (Reis et al., 2011). Similarly, 2,5-disubstituted 1,3,4-oxadiazole analogs evaluated for anticancer activities indicated potential therapeutic benefits for cancer treatment (Salahuddin, Mazumder, & Shaharyar, 2014).

Antimicrobial Activities

Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antibacterial activity, particularly against Gram-negative bacteria like E. coli, highlighting their potential as antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012). This suggests that structurally similar compounds, including those with the specific 1,2,4-oxadiazole moiety, may also possess useful antimicrobial properties.

Antioxidant Properties

The synthesis of new (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including reactions with monosaccharides to form glucose and xylose hydrazones, led to compounds with evaluated antioxidant properties. These synthesized compounds showed moderate to high antioxidant activities, pointing to their potential use in combating oxidative stress-related pathologies (Fadda, Abdel-Rahman, El‐Sayed, Zidan, & Badria, 2011).

Other Applications

The versatility of 1,3,4-oxadiazole and quinoline derivatives extends to various other potential applications, including their use as biosensors and in drug delivery systems. For instance, a novel biosensor utilizing a ZnO/CNTs nanocomposite for the determination of glutathione and amoxicillin in biological and pharmaceutical samples has been reported, showcasing the broad applicability of these compounds in analytical chemistry and healthcare (Karimi-Maleh et al., 2014).

Future Directions

The future directions for research on “3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” and similar compounds could include further exploration of their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, their potential as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators could be further investigated .

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4/c22-16-11-3-1-2-4-13(11)19-8-12(16)18-20-17(21-25-18)10-5-6-14-15(7-10)24-9-23-14/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNXJLRCZXEBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CNC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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